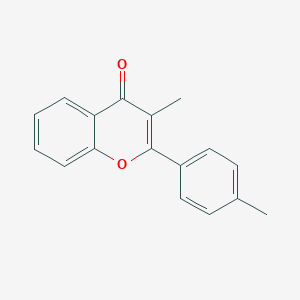

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: For better control over reaction conditions

Purification techniques: Such as recrystallization or chromatography

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate

Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules

Biology: Investigating its potential as an enzyme inhibitor or receptor modulator

Medicine: Exploring its therapeutic potential in treating diseases such as cancer or inflammation

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways

Receptors: Modulation of receptor activity to alter cellular responses

Pathways: Interference with signaling pathways to exert therapeutic effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4H-1-Benzopyran-4-one: The parent compound with similar structural features

Flavonoids: Naturally occurring compounds with a benzopyran core

Coumarins: Compounds with a similar lactone ring structure

Uniqueness

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Biologische Aktivität

4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI), commonly referred to as a derivative of benzopyran, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C17H14O2

- Molar Mass : 250.29 g/mol

- CAS Number : 118092-37-8

Anti-inflammatory Activity

Research has demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. A patent describes compounds within this category that effectively inhibit edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory mediators, which can be quantified by measuring the reduction in edema compared to control groups.

| Study | Methodology | Results |

|---|---|---|

| Patent Study (2007) | Edema measurement in animal models | Significant reduction in edema compared to untreated controls |

Antioxidant Activity

The antioxidant potential of 4H-1-benzopyran derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that certain analogs possess strong antioxidant capabilities comparable to established antioxidants such as vitamin C .

| Assay Type | Compound Tested | Scavenging Activity (%) |

|---|---|---|

| DPPH Assay | Analog 2 | 93% |

| DPPH Assay | Analog 3 | 82% |

Antimicrobial Properties

In vitro studies have shown that some derivatives of 4H-1-benzopyran-4-one exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated efficacy comparable to commercial antibiotics .

| Bacteria Tested | Compound | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Compound A | 15 |

| Escherichia coli | Compound B | 18 |

Case Study 1: Analogs as Tyrosinase Inhibitors

A study investigated the inhibitory effects of various analogs of benzopyran on tyrosinase activity, an enzyme critical in melanin production. The results indicated that specific analogs significantly inhibited tyrosinase activity in B16F10 murine melanoma cells, highlighting their potential use in treating hyperpigmentation disorders .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of selected benzopyran derivatives were assessed in B16F10 cells. While some analogs exhibited low cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity, emphasizing the need for careful evaluation when considering therapeutic applications .

Eigenschaften

IUPAC Name |

3-methyl-2-(4-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVCSURNBVSOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.